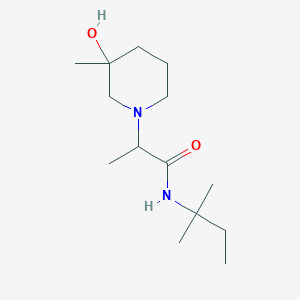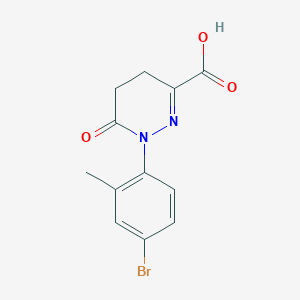![molecular formula C10H17NO6S B6644204 2-[4-(2-Methylsulfonylpropanoyl)morpholin-3-yl]acetic acid](/img/structure/B6644204.png)
2-[4-(2-Methylsulfonylpropanoyl)morpholin-3-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-Methylsulfonylpropanoyl)morpholin-3-yl]acetic acid, also known as MSP-2017, is a novel small molecule that has been developed as a potential therapeutic agent for various diseases. It belongs to the class of compounds known as morpholinyl acetic acids and has shown promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of 2-[4-(2-Methylsulfonylpropanoyl)morpholin-3-yl]acetic acid is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of several enzymes and signaling pathways involved in cancer growth and inflammation. 2-[4-(2-Methylsulfonylpropanoyl)morpholin-3-yl]acetic acid also appears to have neuroprotective effects by modulating the activity of neurotransmitters and reducing oxidative stress.
Biochemical and Physiological Effects:
2-[4-(2-Methylsulfonylpropanoyl)morpholin-3-yl]acetic acid has been shown to have several biochemical and physiological effects in preclinical studies. It inhibits the activity of various enzymes and signaling pathways involved in cancer growth and inflammation, reduces oxidative stress, and modulates the activity of neurotransmitters. 2-[4-(2-Methylsulfonylpropanoyl)morpholin-3-yl]acetic acid also appears to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[4-(2-Methylsulfonylpropanoyl)morpholin-3-yl]acetic acid is its high purity and stability, which makes it suitable for use in various lab experiments. It is also relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of 2-[4-(2-Methylsulfonylpropanoyl)morpholin-3-yl]acetic acid is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential in different diseases.
Orientations Futures
There are several future directions for the research and development of 2-[4-(2-Methylsulfonylpropanoyl)morpholin-3-yl]acetic acid. One of the main areas of focus is to further elucidate its mechanism of action and optimize its therapeutic potential in various diseases. Another direction is to develop more efficient and cost-effective synthesis methods for 2-[4-(2-Methylsulfonylpropanoyl)morpholin-3-yl]acetic acid. Additionally, 2-[4-(2-Methylsulfonylpropanoyl)morpholin-3-yl]acetic acid could be used as a lead compound for the development of new and improved therapeutic agents with similar or better efficacy.
Méthodes De Synthèse
The synthesis of 2-[4-(2-Methylsulfonylpropanoyl)morpholin-3-yl]acetic acid involves the reaction of 3-morpholinopropionic acid with 2-methylsulfonylpropanoic anhydride in the presence of a catalyst. The product is then purified and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC. The yield of 2-[4-(2-Methylsulfonylpropanoyl)morpholin-3-yl]acetic acid is typically around 60-70%, and the purity is >95%.
Applications De Recherche Scientifique
2-[4-(2-Methylsulfonylpropanoyl)morpholin-3-yl]acetic acid has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In preclinical studies, 2-[4-(2-Methylsulfonylpropanoyl)morpholin-3-yl]acetic acid has shown promising results in inhibiting the growth and proliferation of cancer cells, reducing inflammation, and improving cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
2-[4-(2-methylsulfonylpropanoyl)morpholin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO6S/c1-7(18(2,15)16)10(14)11-3-4-17-6-8(11)5-9(12)13/h7-8H,3-6H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHOHBSZQHDTAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1CC(=O)O)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-Fluoro-5-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644153.png)
![1-[[(4-Fluoro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B6644157.png)
![1-[2-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)ethyl]imidazolidin-2-one](/img/structure/B6644165.png)

![N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B6644174.png)



![3-[(2-Chloro-3-methylbenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644189.png)
![3-[(3-Methoxy-4-methylbenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644192.png)

![N-[(3-aminophenyl)methyl]-2-methylsulfonylpropanamide](/img/structure/B6644206.png)
